molecular formula C14H22ClF2NO3 B12653099 2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride CAS No. 2923-84-4

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B12653099
CAS No.: 2923-84-4
M. Wt: 325.78 g/mol
InChI Key: LUPVWUZAQPLISH-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride is a synthetic organic compound It is characterized by the presence of fluoroethyl and trimethoxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps:

    Formation of the fluoroethyl group: This step involves the reaction of ethylene with a fluorinating agent under controlled conditions to introduce the fluoro group.

    Attachment of the trimethoxyphenyl group: This step involves the reaction of a trimethoxybenzene derivative with the fluoroethyl intermediate under specific conditions to form the desired product.

    Hydrochloride formation: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of fluoroethyl ketones or aldehydes.

    Reduction: Formation of fluoroethyl alcohols.

    Substitution: Formation of substituted fluoroethyl derivatives.

Scientific Research Applications

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain receptors, while the trimethoxyphenyl group modulates its activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
  • N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
  • 2-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

Uniqueness

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both fluoroethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its dual functional groups allow for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

2923-84-4

Molecular Formula

C14H22ClF2NO3

Molecular Weight

325.78 g/mol

IUPAC Name

2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C14H21F2NO3.ClH/c1-18-12-8-11(9-13(19-2)14(12)20-3)10-17(6-4-15)7-5-16;/h8-9H,4-7,10H2,1-3H3;1H

InChI Key

LUPVWUZAQPLISH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CCF)CCF.Cl

Origin of Product

United States

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